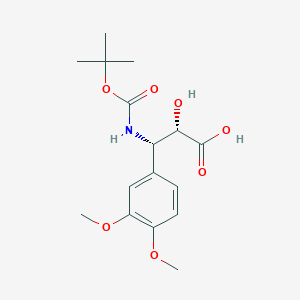

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

CAS No.: 959578-01-9

Cat. No.: VC2166626

Molecular Formula: C16H23NO7

Molecular Weight: 341.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959578-01-9 |

|---|---|

| Molecular Formula | C16H23NO7 |

| Molecular Weight | 341.36 g/mol |

| IUPAC Name | (2S,3S)-3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 |

| Standard InChI Key | SSHWDGQNMYHLBV-STQMWFEESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1=CC(=C(C=C1)OC)OC)[C@@H](C(=O)O)O |

| SMILES | CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O |

Introduction

Chemical Properties and Structure

Basic Identifiers and Properties

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a complex organic molecule with specific stereochemistry. The compound has been well-characterized with various identifiers that facilitate its recognition in chemical databases and research literature. The table below summarizes its key identifiers and physical properties:

| Property | Value |

|---|---|

| CAS Number | 959578-01-9 |

| Molecular Formula | C₁₆H₂₃NO₇ |

| Molecular Weight | 341.36 g/mol |

| IUPAC Name | (2S,3S)-3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChIKey | SSHWDGQNMYHLBV-STQMWFEESA-N |

The compound contains several functional groups that contribute to its chemical behavior, including a carboxylic acid, a secondary alcohol (hydroxyl group), a carbamate (from the Boc protection), and two methoxy groups on a phenyl ring.

Structural Features

The structure of this compound is characterized by several key features:

-

A central carbon backbone with defined stereochemistry (2S,3S)

-

A tert-butoxycarbonyl (Boc) protecting group on the amine

-

A 3,4-dimethoxyphenyl group attached to the carbon chain

-

A hydroxyl group at the C-2 position

-

A carboxylic acid functional group

The specific arrangement of these groups provides the compound with unique chemical reactivity and biological properties. The presence of the 3,4-dimethoxyphenyl group distinguishes this compound from its isomeric counterparts with different methoxy substitution patterns.

Stereochemistry

The compound possesses two stereogenic centers, as indicated by the (2S,3S) designation in its name. This specific stereochemical configuration is crucial for its biological activity and synthetic utility. The defined stereochemistry indicates that both the hydroxyl group and the protected amine are oriented on the same face of the molecule, which can be important for molecular recognition in biological systems and chemical transformations.

Synthesis and Applications

Synthetic Approaches

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting with appropriate precursors that contain the 3,4-dimethoxyphenyl group. Common approaches include:

-

Stereoselective addition reactions to build the carbon backbone

-

Introduction of the Boc protecting group using di-tert-butyl dicarbonate or similar reagents

-

Controlled oxidation reactions to establish the hydroxyl and carboxylic acid functionalities

-

Purification steps to isolate the desired stereoisomer

The specific synthetic route may vary depending on the starting materials and the desired scale of production. Stereoselective catalysts or chiral auxiliaries are often employed to control the stereochemistry at the two adjacent chiral centers.

Applications in Organic Synthesis

This compound has significant applications in organic synthesis, primarily due to the presence of the Boc protecting group. The Boc group is widely used in peptide synthesis and other complex organic syntheses for the following reasons:

-

It provides selective protection of amino functionalities during multi-step reactions

-

It can be cleaved under specific acidic conditions (typically trifluoroacetic acid) without affecting other functional groups

-

It enables controlled step-wise synthesis of larger molecules

The compound's defined stereochemistry and functional group arrangement make it particularly valuable for the synthesis of bioactive compounds where stereochemical control is essential.

Research and Development Applications

In research settings, this compound serves as an important building block for:

-

Development of peptide-based drugs and peptidomimetics

-

Studies of structure-activity relationships in medicinal chemistry

-

Synthesis of natural product analogs with potential biological activities

-

Investigation of stereoselective reactions and methodologies

The compound's utility extends to various fields of organic chemistry where controlled functional group transformations and stereochemical integrity are paramount.

| Specification | Typical Value |

|---|---|

| Purity | ≥95% |

| Appearance | Solid |

| Packaging | 1g, 5mg (common sizes) |

| Recommended Storage | 2-8°C |

| Research Use | For research use only. Not for human or veterinary use. |

The compound's high cost reflects the complexity of its synthesis and purification, as well as its specialized applications in research settings.

Structural Comparison with Related Compounds

Dimethoxyphenyl Isomers

The compound (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is part of a family of similar compounds that differ in the position of the methoxy groups on the phenyl ring:

-

3,4-dimethoxyphenyl isomer (CAS: 959578-01-9) - the subject of this article

-

3,5-dimethoxyphenyl isomer (CAS: 959577-97-0)

-

2,3-dimethoxyphenyl isomer (CAS: 959580-86-0)

These structural variations can lead to differences in physical properties, biological activities, and chemical reactivities. The specific positioning of the methoxy groups can influence interactions with biological receptors, solubility, and chromatographic behavior .

Common Structural Elements

Despite their differences, these compounds share several key structural features:

-

The (2S,3S) stereochemical configuration

-

The tert-butoxycarbonyl (Boc) protecting group

-

The hydroxypropanoic acid backbone

-

The same molecular formula (C₁₆H₂₃NO₇) and molecular weight (341.36 g/mol)

These common elements provide similar reactivity profiles, particularly regarding the Boc deprotection chemistry and hydroxyl/carboxylic acid functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume